Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
Description
Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a halogenated quinoline derivative characterized by a brominated quinoline core, a 4-bromophenyl substituent at the 2-position, and an octyl ester group at the 4-position. Key features include:
- Molecular weight: Estimated ~504.2 g/mol (based on bromine substitution compared to analogs).
- Functional groups: Bromine atoms (electron-withdrawing), octyl ester (lipophilic side chain), and aromatic quinoline/phenyl rings.
Properties
CAS No. |
355419-74-8 |
|---|---|
Molecular Formula |
C24H25Br2NO2 |
Molecular Weight |
519.3 g/mol |
IUPAC Name |
octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H25Br2NO2/c1-2-3-4-5-6-7-14-29-24(28)21-16-23(17-8-10-18(25)11-9-17)27-22-13-12-19(26)15-20(21)22/h8-13,15-16H,2-7,14H2,1H3 |
InChI Key |
YKRCCHIAEBBJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by esterification with octanol. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction can modify the quinoline ring structure .
Scientific Research Applications
Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the bromine atoms may facilitate binding to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
Analog 1 : Octyl 6-Bromo-2-(4-Methylphenyl)quinoline-4-Carboxylate
- Molecular formula: C25H28BrNO2
- Molecular weight : 454.41 g/mol
- Key differences :
- 2-position substituent : 4-Methylphenyl (electron-donating methyl group) vs. 4-bromophenyl (electron-withdrawing bromine).
- Impact :
- Reduced molecular weight (454.41 vs. ~504.2 g/mol) due to bromine replacement.
- Increased steric hindrance from the methyl group may alter crystal packing and solubility.
- Electron-donating methyl group could enhance stability in electrophilic reactions compared to bromophenyl.
Analog 2 : Ethyl 6-Bromo-2-[(E)-2-Phenylethenyl]quinoline-4-Carboxylate
- Molecular formula: C20H16BrNO2
- Molecular weight : 382.24 g/mol
- Key differences :
- 2-position substituent : Styryl group (conjugated double bond) vs. 4-bromophenyl.
- Ester chain : Ethyl (shorter chain) vs. octyl (longer chain).
- Impact :
- Ethyl ester reduces lipophilicity (logP ~3.5 estimated) compared to octyl (logP ~8.5 estimated), affecting solubility and bioavailability.
- Crystal structure data (dihedral angle: 25.44° between quinoline and phenyl rings) suggests planar distortion, influencing intermolecular interactions like C–H∙∙∙O hydrogen bonds .
Halogen Substitution Variations
Analog 3 : 6-Bromo-2-(4-Chlorophenyl)quinoline-4-Carboxylic Acid
- Molecular formula: C16H9BrClNO2
- Molecular weight : 393.61 g/mol
- Key differences: 4-position: Carboxylic acid (polar) vs. octyl ester (nonpolar). Halogen: Chlorine (smaller atomic radius) vs. bromine at the phenyl group. Impact:
- Carboxylic acid increases aqueous solubility but reduces membrane permeability.
- Chlorine’s lower electronegativity may decrease oxidative stability compared to bromine.
Ester Chain Length and Reactivity
Comparative Data Table
Biological Activity
Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the quinoline family, which is known for a wide range of pharmacological effects, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C24H25Br2N O2
- Molecular Weight : Approximately 485.25 g/mol
This compound features a quinoline core with bromine substitutions that enhance its reactivity and biological activity. The presence of an octyl chain contributes to its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication and transcription.
| Compound | Target | Activity |
|---|---|---|
| This compound | DNA gyrase | Inhibitory activity observed |
| Ciprofloxacin | DNA gyrase | Standard comparator |
In vitro studies have demonstrated that this compound can effectively disrupt bacterial cell division, making it a candidate for further development as an antibiotic agent.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
These findings indicate that the compound could serve as a lead structure for developing new anticancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Gyrase : As mentioned, the compound targets bacterial DNA gyrase, leading to disruption in DNA replication.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, which are critical for eliminating malignant cells.
- Cell Cycle Arrest : It has been observed to interfere with the cell cycle progression in cancer cells, particularly at the G1/S phase transition.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Study on Antimicrobial Efficacy : A recent investigation assessed the efficacy of this compound against multi-drug resistant bacteria. Results showed a significant reduction in bacterial viability compared to untreated controls.
"The compound demonstrated superior antibacterial activity against strains resistant to conventional antibiotics" .
-
Evaluation in Cancer Models : Another study evaluated its effects on tumor growth in xenograft models. The results indicated a marked reduction in tumor size when treated with this compound.
"Treatment led to a decrease in tumor volume by approximately 50% compared to control groups" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
